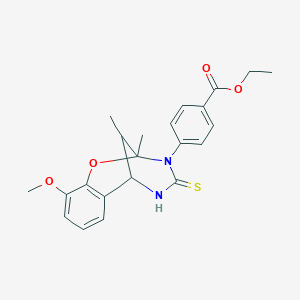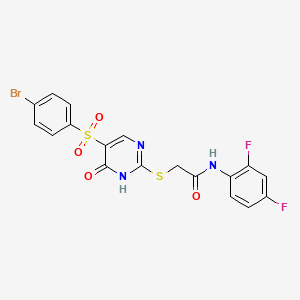![molecular formula C20H22N2O2S2 B11428000 10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B11428000.png)
10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique structure that includes a benzoxadiazocine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multiple steps:
Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The methoxy, dimethyl, and methylsulfanyl groups are introduced through various substitution reactions.
Thione Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups.
Reduction: Reduction reactions can occur at the thione group, converting it to a thiol.
Substitution: Various substitution reactions can occur, particularly at the aromatic ring and the benzoxadiazocine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to introduce or replace substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives may be investigated for their potential as therapeutic agents. The presence of the benzoxadiazocine core suggests potential activity as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors. The benzoxadiazocine core may allow for binding to active sites, while the substituents may enhance specificity and potency.
Comparison with Similar Compounds
Similar Compounds
10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-one: Similar structure but with a ketone instead of a thione.
10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-amine: Similar structure but with an amine group.
Uniqueness
The presence of the thione group in 10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione makes it unique compared to its analogs. This functional group can impart different chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C20H22N2O2S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-methoxy-9,13-dimethyl-10-(3-methylsulfanylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
InChI |
InChI=1S/C20H22N2O2S2/c1-12-17-15-9-6-10-16(23-3)18(15)24-20(12,2)22(19(25)21-17)13-7-5-8-14(11-13)26-4/h5-12,17H,1-4H3,(H,21,25) |
InChI Key |
POGWQUQWPQMAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC(=CC=C4)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B11427920.png)

![dimethyl 1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427937.png)
![4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11427955.png)
![3,4,5-trimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11427971.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethyl-N-(propan-2-yl)benzamide](/img/structure/B11427978.png)
![6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11427982.png)
![(2Z)-2-[2-(allyloxy)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11427987.png)
![7-[(4-Chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11427995.png)
![N-Cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11427996.png)
![8-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428008.png)

![8-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428022.png)
![2-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline](/img/structure/B11428025.png)
